molecular formula C18H21N5O2 B5630487 (1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5630487
M. Wt: 339.4 g/mol
InChI Key: KKXLEGPCUFDMIK-XJKSGUPXSA-N
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Description

Research on diazabicyclo compounds, pyrazolones, and related structures has contributed significantly to various fields, including medicinal chemistry and materials science. These compounds are often synthesized through multicomponent reactions, cycloadditions, and catalyst-assisted processes, highlighting their versatility and potential for generating complex molecules with unique properties.

Synthesis Analysis

The synthesis of complex diazabicyclo compounds and pyrazolones can involve various strategies, including 1,3-dipolar cycloadditions, multicomponent reactions, and catalyzed synthesis processes. For instance, diazabicyclo[2.2.2]octane has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives via a clean, one-pot synthesis in aqueous media, showcasing environmental friendliness and good yields (D. Tahmassebi, J. A. Bryson, & S. I. Binz, 2011). Additionally, the synthesis of pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes through reductive cyclization highlights the methodological versatility in constructing complex bicyclic structures (A. V. Puchnin et al., 2012).

Molecular Structure Analysis

The molecular structure of complex bicyclic compounds often requires advanced analytical techniques for elucidation. X-ray crystallography, NMR spectroscopy, and computational methods are commonly employed to understand the configurations, conformations, and stereochemistry of these molecules. For example, the structure of novel bicyclic compounds like 7-acetyl-3,5,5,9,9-pentamethyl-1,6-diazabicyclo[4,3,0]nona-3,7-dien-2-one was determined by X-ray crystallography, showcasing the detailed structural analysis possible for such complex molecules (A. C. Day et al., 1973).

Chemical Reactions and Properties

Diazabicyclo compounds and pyrazolones undergo various chemical reactions, including cycloadditions, photoreductions, and electrophilic substitutions, which can significantly alter their chemical properties. For instance, the photoreduction of 4-methylene-1-pyrazoline under different conditions reveals the complexity of reactions these compounds can undergo, including competing reactions like extrusion of molecular nitrogen (H. Quast & H. Jakobi, 1991).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of the isonicotinoyl group, it might interact with biological targets in a similar manner to other isonicotinic acid derivatives .

Future Directions

The future directions for this compound would likely involve further exploration of its biological activity and potential applications. Given the presence of the isonicotinoyl group, it might be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

[(1S,5R)-6-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-21-11-15(8-20-21)18(25)23-10-13-2-3-16(23)12-22(9-13)17(24)14-4-6-19-7-5-14/h4-8,11,13,16H,2-3,9-10,12H2,1H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXLEGPCUFDMIK-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

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